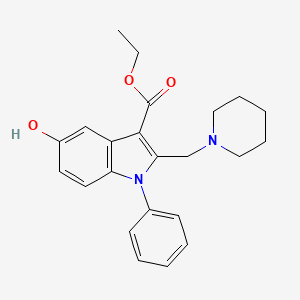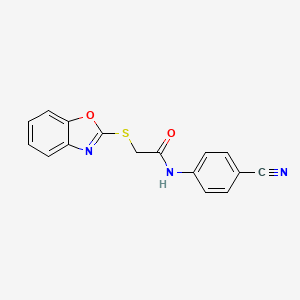![molecular formula C25H22BrN3O5 B11531604 (3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide](/img/structure/B11531604.png)
(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Name: (3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide
Structure: The compound consists of a butanamide backbone with a hydrazone group and a bromophenoxy acetyl moiety. The dibenzo[B,D]furan ring adds further complexity.
Purpose: This compound may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: Industrial-scale production methods are not widely reported, but research laboratories can synthesize this compound.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products: Oxidation yields the oxime, reduction gives the amine, and substitution leads to various derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new reactions, and design derivatives.
Biology: Study its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assess its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Evaluate its use in materials science (e.g., polymers, liquid crystals).
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Unique Features: Highlight the dibenzo[B,D]furan ring and the bromophenoxy acetyl group.
Similar Compounds: Search for related compounds with similar functionalities (e.g., other hydrazones, furan derivatives).
Remember that while this compound shows promise, further research is needed to fully understand its potential applications and mechanisms of action
Properties
Molecular Formula |
C25H22BrN3O5 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2-methoxydibenzofuran-3-yl)butanamide |
InChI |
InChI=1S/C25H22BrN3O5/c1-15(28-29-25(31)14-33-17-9-7-16(26)8-10-17)11-24(30)27-20-13-22-19(12-23(20)32-2)18-5-3-4-6-21(18)34-22/h3-10,12-13H,11,14H2,1-2H3,(H,27,30)(H,29,31)/b28-15+ |
InChI Key |
DBUDNVPDJQTAJC-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Br)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)
![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)
![Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate](/img/structure/B11531551.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11531574.png)
![2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
![N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11531594.png)

